2-hydroxy-N-(piperidin-1-yl)-2-propylpentanamide
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Overview
Description
2-hydroxy-N-(piperidin-1-yl)-2-propylpentanamide is a chemical compound with the molecular formula C8H16N2O2 It is characterized by the presence of a hydroxyl group, a piperidine ring, and a propylpentanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(piperidin-1-yl)-2-propylpentanamide typically involves the reaction of a suitable precursor with piperidine under controlled conditions. One common method involves the use of 2-hydroxy-2-propylpentanoic acid as the starting material, which is then reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(piperidin-1-yl)-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2-oxo-N-(piperidin-1-yl)-2-propylpentanamide or 2-carboxy-N-(piperidin-1-yl)-2-propylpentanamide.
Reduction: Formation of 2-hydroxy-N-(piperidin-1-yl)-2-propylpentanamine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-hydroxy-N-(piperidin-1-yl)-2-propylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(piperidin-1-yl)-2-propylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The piperidine ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(morpholin-1-yl)-2-propylpentanamide
- 2-hydroxy-N-(pyrrolidin-1-yl)-2-propylpentanamide
- 2-hydroxy-N-(azepan-1-yl)-2-propylpentanamide
Uniqueness
2-hydroxy-N-(piperidin-1-yl)-2-propylpentanamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H26N2O2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
2-hydroxy-N-piperidin-1-yl-2-propylpentanamide |
InChI |
InChI=1S/C13H26N2O2/c1-3-8-13(17,9-4-2)12(16)14-15-10-6-5-7-11-15/h17H,3-11H2,1-2H3,(H,14,16) |
InChI Key |
JNXBFOZDIGWGRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C(=O)NN1CCCCC1)O |
Origin of Product |
United States |
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